REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([OH:14])=[O:13])[CH:6]=[CH:7][C:8]=1[O:9]C.I.CI>>[OH:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([OH:14])=[O:13])[CH:6]=[CH:7][C:8]=1[OH:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)CC(=O)O
|
Name
|
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)CC(=O)O
|
Name
|
|
Quantity
|
1052 g
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
red phosphorus
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
166.5 g
|
Type
|
reactant
|
Smiles
|
CI
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The preparation of the above compound
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Type
|
TEMPERATURE
|
Details
|
After cooling of the mixture, removal of the red phosphorus by filtration, evaporation of the solution
|
Type
|
ADDITION
|
Details
|
the ether solution was treated with concentrated NaHSO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying of the light-yellow solution with Na2SO4 and evaporation
|
Type
|
CUSTOM
|
Details
|
the residual water was removed by azeotropic distillation
|
Type
|
TEMPERATURE
|
Details
|
after the suspension was cooled
|
Type
|
CUSTOM
|
Details
|
the solid product was removed by suction filtration
|
Type
|
CUSTOM
|
Details
|
dried at 50° C
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([OH:14])=[O:13])[CH:6]=[CH:7][C:8]=1[O:9]C.I.CI>>[OH:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([OH:14])=[O:13])[CH:6]=[CH:7][C:8]=1[OH:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)CC(=O)O
|
Name
|
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)CC(=O)O
|
Name
|
|
Quantity
|
1052 g
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
red phosphorus
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
166.5 g
|
Type
|
reactant
|
Smiles
|
CI
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The preparation of the above compound
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Type
|
TEMPERATURE
|
Details
|
After cooling of the mixture, removal of the red phosphorus by filtration, evaporation of the solution
|
Type
|
ADDITION
|
Details
|
the ether solution was treated with concentrated NaHSO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying of the light-yellow solution with Na2SO4 and evaporation
|
Type
|
CUSTOM
|
Details
|
the residual water was removed by azeotropic distillation
|
Type
|
TEMPERATURE
|
Details
|
after the suspension was cooled
|
Type
|
CUSTOM
|
Details
|
the solid product was removed by suction filtration
|
Type
|
CUSTOM
|
Details
|
dried at 50° C
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |